molecular formula C10H10F3N B13043394 (1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

Cat. No.: B13043394
M. Wt: 201.19 g/mol
InChI Key: SZFPOBNKOJLIJV-MRVPVSSYSA-N
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Description

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as a Lewis acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3,4-Trifluorophenyl)but-2-EN-1-amine: Similar structure but with a different position of the double bond.

    (1R)-1-(2,3,4-Trifluorophenyl)but-3-YN-1-amine: Similar structure but with a triple bond instead of a double bond.

    (1R)-1-(2,3,4-Trifluorophenyl)prop-2-EN-1-amine: Similar structure but with a shorter carbon chain.

Uniqueness

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is unique due to its specific arrangement of the trifluorophenyl group and the butenylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R)-1-(2,3,4-trifluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2/t8-/m1/s1

InChI Key

SZFPOBNKOJLIJV-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

C=CCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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